molecular formula C13H19NO4S B479445 4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine CAS No. 632301-42-9

4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine

Cat. No.: B479445
CAS No.: 632301-42-9
M. Wt: 285.36g/mol
InChI Key: QPCKAMWNRKYUQS-UHFFFAOYSA-N
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Description

4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine is an organic compound that belongs to the class of sulfonylmorpholines This compound is characterized by the presence of a sulfonyl group attached to a morpholine ring, with an ethyl and methoxy substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine typically involves the reaction of 5-ethyl-2-methoxybenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine is unique due to the combination of the sulfonyl group and morpholine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(5-ethyl-2-methoxyphenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-3-11-4-5-12(17-2)13(10-11)19(15,16)14-6-8-18-9-7-14/h4-5,10H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCKAMWNRKYUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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